1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea
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Overview
Description
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in various scientific research applications
Preparation Methods
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea typically involves the reaction of 5-chloro-1,2-benzothiazole with isopropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The chloro group and benzothiazole ring play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea can be compared with other similar compounds such as:
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea
These compounds share the benzothiazole core structure but differ in the substituents attached to the urea moiety The differences in substituents can lead to variations in their chemical properties, reactivity, and biological activities
Properties
CAS No. |
105734-63-2 |
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Molecular Formula |
C11H12ClN3OS |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C11H12ClN3OS/c1-6(2)13-11(16)14-10-8-5-7(12)3-4-9(8)17-15-10/h3-6H,1-2H3,(H2,13,14,15,16) |
InChI Key |
OKIDDPNFWQKIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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